methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate
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Overview
Description
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate is a chemical compound with a complex structure that includes a cyclobutyl ring, an amino group, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate typically involves multiple steps. One common method includes the reaction of a cyclobutyl precursor with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The tert-butoxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological membranes and other targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclohexyl]acetate: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclopentyl]acetate: Similar structure but with a cyclopentyl ring.
Uniqueness
Methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7-9H,5-6,12H2,1-4H3/t7-,8+,9-/m1/s1 |
InChI Key |
OMUJACOHJYZZRD-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H]([C@H]1CC(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC(=O)OC)N |
Origin of Product |
United States |
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